![molecular formula C14H16ClN3O2 B2637130 2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide CAS No. 1052642-87-1](/img/structure/B2637130.png)
2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide
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Description
2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Antipsychotic Potential
Research has explored derivatives of pyrazol acetamide compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for their potential as novel antipsychotic agents. These compounds, such as 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, have shown reduced spontaneous locomotion in mice without causing ataxia, and notably, they do not bind to D2 dopamine receptors in vitro, a typical action of known antipsychotics. This unique profile suggests their potential use as antipsychotic agents without typical dopamine-related side effects (Wise et al., 1987).
Molecular Conformation and Biological Activity
Studies on similar compounds, such as 4-antipyrine derivatives, reveal diverse biological activities like analgesic, antibacterial, and anti-inflammatory effects. The molecular conformation of these derivatives, including different orientations of substituents, plays a crucial role in their biological activity. The ability to form hydrogen bonds in varying dimensions, as observed in certain crystallized forms, suggests the significance of structural properties in their biological efficacy (Narayana et al., 2016).
Synthesis and Chemical Reactions
Research into the synthesis and reactions of pyrazol acetamide derivatives, like acid-catalyzed hydrolysis of chloroacetanilide derivatives, reveals insights into their chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The study of such reactions helps understand the stability and reactivity of these compounds under different conditions (Rouchaud et al., 2010).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with metals like Co(II) and Cu(II) highlight their potential in forming supramolecular architectures. These complexes exhibit significant antioxidant activity, which is an important aspect in the development of new pharmaceutical compounds (Chkirate et al., 2019).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-10-11(8-18(2)17-10)7-16-14(19)9-20-13-5-3-12(15)4-6-13/h3-6,8H,7,9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCNRDXJCSOYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)COC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide |
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